![molecular formula C16H15BrN2O3 B5839740 (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate](/img/structure/B5839740.png)
(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of amino, phenyl, and bromo groups, which contribute to its reactivity and functionality in different chemical contexts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate typically involves the use of Eschenmoser coupling reactions. This method is highly modular and starts from easily available precursors such as 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are optimized to achieve high yields, often ranging from 70% to 97%, and the (Z)-configuration of the product is confirmed by NMR techniques .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalability of the Eschenmoser coupling reaction suggests that it can be adapted for larger-scale synthesis. The reaction’s feasibility without the need for thiophiles, except for tertiary amides, makes it a practical choice for industrial applications .
化学反应分析
Types of Reactions
(Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound has shown potential as a kinase inhibitor, making it a candidate for studies related to cell signaling and cancer research . Its ability to interact with specific enzymes and proteins makes it valuable for understanding biological pathways.
Medicine
In medicine, the compound’s kinase-inhibiting properties suggest potential therapeutic applications, particularly in the treatment of diseases like cancer and inflammatory disorders . Further research is needed to fully explore its clinical potential.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional groups .
作用机制
The mechanism of action of (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis . The specific pathways involved depend on the context of its application, whether in cancer cells or other biological systems.
相似化合物的比较
Similar Compounds
Similar compounds include other (Z)-configured amino-phenyl derivatives, such as:
- (Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones
- (Z)-3-[Amino(phenyl)methylidene]-1,3-dihydro-2H-pyrrol-2-ones
Uniqueness
What sets (Z)-[Amino(phenyl)methylidene]amino 2-(2-bromo-4-methylphenoxy)acetate apart is its combination of amino, phenyl, and bromo groups, which confer unique reactivity and functionality. This makes it particularly versatile for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11-7-8-14(13(17)9-11)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTWLEGXEKLTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5839658.png)


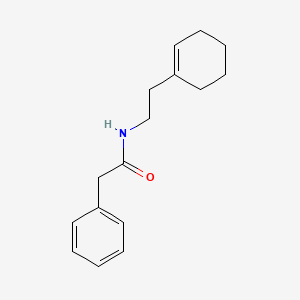
![4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B5839683.png)
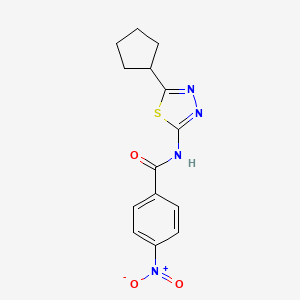
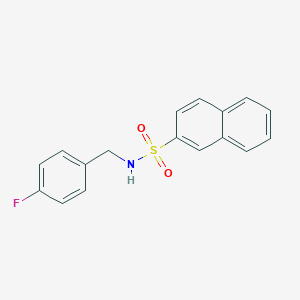
![N-(2-amino-2-oxoethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5839691.png)
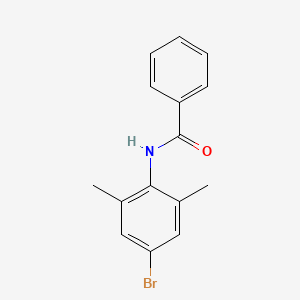
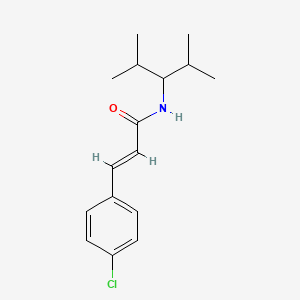
![2-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5839718.png)

![methyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5839734.png)
![3-[5-(4-methoxyphenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5839759.png)
